2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-
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Overview
Description
2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- is a compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic chemical compounds that have a benzopyrone structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and a thiazolyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- typically involves the reaction of 4-chlorophenyl acetic acid with thioamide under specific conditions to form the thiazolyl group. This intermediate is then reacted with salicylaldehyde in the presence of a base to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2H-1-benzopyran-2-one: A similar compound with a chlorophenyl group but lacking the thiazolyl group.
3,4-dihydro-2H-1-Benzopyran-2-one: Another related compound with a dihydro structure.
Uniqueness
The presence of both the 4-chlorophenyl and thiazolyl groups in 2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- makes it unique compared to other coumarins. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
88735-52-8 |
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Molecular Formula |
C18H10ClNO2S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C18H10ClNO2S/c19-13-7-5-11(6-8-13)17-20-15(10-23-17)14-9-12-3-1-2-4-16(12)22-18(14)21/h1-10H |
InChI Key |
ODCBXNLMFOQBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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